molecular formula C11H8BrFN2O2 B2926627 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245062-52-5

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2926627
CAS No.: 1245062-52-5
M. Wt: 299.099
InChI Key: UPCSOSOTRYRTQV-UHFFFAOYSA-N
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Description

The compound “4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound with a molecular weight of 294.119 .


Synthesis Analysis

Pyrazolines, which include the compound , are synthesized according to published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) is refluxed for synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5BBrFO2 . The molecular weight is 218.82 .


Chemical Reactions Analysis

The compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical and Chemical Properties Analysis

The compound is a solid in form . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Crystal Structures Research has shown that compounds similar to 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, such as N-substituted pyrazolines, have been synthesized and analyzed for their crystal structures. These studies provide valuable insights into the molecular configuration and potential applications of such compounds in designing materials with specific properties (Loh et al., 2013).

Radiotracer Development for Medical Imaging Another study explored the synthesis of radiolabeled compounds, including one derived from a 4-bromopyrazole ring, for potential use in positron emission tomography (PET) imaging. This research highlights the compound's application in studying CB1 cannabinoid receptors in the brain, showcasing its relevance in medical diagnostics and research (Katoch-Rouse & Horti, 2003).

Fluorogenic Reagent for Carboxylic Acids In analytical chemistry, derivatives of 4-bromomethyl compounds, including those related to this compound, have been developed as fluorogenic reagents for carboxylic acids. These reagents facilitate the determination of carboxylic acids at sub-femtomole levels using high-performance liquid chromatography (HPLC), underscoring the compound's utility in sensitive analytical procedures (Yamaguchi et al., 1985).

Biomedical Applications Research into the electrochemically induced transformation of compounds, including those structurally related to this compound, has revealed potential for various biomedical applications. These studies suggest the compound's relevance in developing treatments for inflammatory diseases, based on docking studies aimed at understanding its interactions with biological molecules (Ryzhkova et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available literature, pyrazolines and their derivatives have been noted for their confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSOSOTRYRTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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